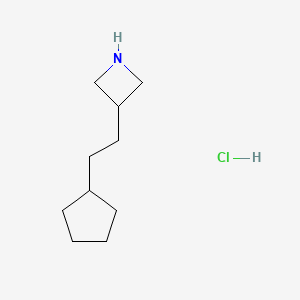

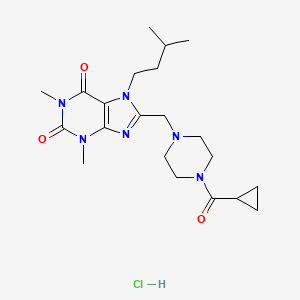

3-(2-Cyclopentylethyl)azetidine hydrochloride

Overview

Description

3-(2-Cyclopentylethyl)azetidine hydrochloride is a chemical compound with diverse applications in scientific research. It is used for pharmaceutical testing and its unique structure offers opportunities for studying drug development, organic synthesis, and molecular interactions.

Synthesis Analysis

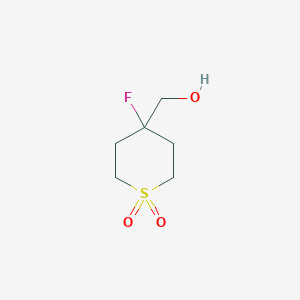

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . The reactivity of azetidines is driven by a considerable ring strain . Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported .Physical And Chemical Properties Analysis

Azetidine hydrochloride has a molecular weight of 93.56 . It is a liquid at room temperature with a strong odor of ammonia . It is strongly basic compared to most secondary amines .Scientific Research Applications

1. Synthesis of Piperidines

Mollet et al. (2011) explored the reactivity of 2-(2-mesyloxyethyl)azetidines, closely related to 3-(2-Cyclopentylethyl)azetidine hydrochloride, for the stereoselective preparation of 4-acetoxy-, 4-hydroxy-, 4-bromo-, and 4-formyloxypiperidines. This method provides an alternative for preparing disubstituted piperidines, crucial in medicinal chemistry (Mollet et al., 2011).

2. Creation of Novel Azetidines

Aelterman, de Kimpe, and Declercq (1998) described the synthesis of 3,3-dichloroazetidines, a unique class of azetidines. They explored the reaction of 3,3-dichloro-1-azaallylic carbanions with aromatic aldehydes, leading to various 3,3-dichloroazetidines (Aelterman, de Kimpe, & Declercq, 1998).

3. Antiviral Drug Development

Sirivolu et al. (2013) reported the creation of AZT-derived 1,2,3-triazoles with significant potency against HIV-1. These findings indicate the potential for structurally similar compounds, such as 3-(2-Cyclopentylethyl)azetidine hydrochloride, in antiviral drug development (Sirivolu et al., 2013).

4. Cellular Reprogramming

Constantinides, Jones, and Gevers (1977) studied the effects of azacytidine derivatives (related to 3-(2-Cyclopentylethyl)azetidine hydrochloride) on cellular transformation. They observed the creation of functional striated muscle cells from non-myoblast precursors, highlighting its potential in cellular reprogramming (Constantinides, Jones, & Gevers, 1977).

5. Ion Transport in Plants

Pitman, Wildes, Schaefer, and Wellfare (1977) used Azetidine 2-carboxylic acid (AZ), an analog of 3-(2-Cyclopentylethyl)azetidine hydrochloride, to study the relationship between protein synthesis and ion transport in barley roots. Their research suggests potential applications in understanding plant physiology and stress responses (Pitman et al., 1977).

6. Prodrug Development

Parang, Wiebe, and Knaus (2000) discussed the design of prodrugs like 3'-azido-2',3'-dideoxythymidine (AZT), which are structurally similar to 3-(2-Cyclopentylethyl)azetidine hydrochloride. This highlights its potential use in developing more effective prodrugs for treating various diseases (Parang, Wiebe, & Knaus, 2000).

7. Synthetic Chemistry of Azetidines

Mehra, Lumb, Anand, and Kumar (2017) reviewed the synthetic strategies for functionalized azetidines, which include compounds like 3-(2-Cyclopentylethyl)azetidine hydrochloride. This research underscores the chemical versatility and potential applications of azetidines in various fields (Mehra, Lumb, Anand, & Kumar, 2017).

Safety And Hazards

Azetidine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . In recent years, remarkable advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed .

properties

IUPAC Name |

3-(2-cyclopentylethyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-4-9(3-1)5-6-10-7-11-8-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWBRQGNWKERCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Cyclopentylethyl)azetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531424.png)

![5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine](/img/structure/B1531428.png)

![1-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1531432.png)